molecular formula C19H24ClNO B1374557 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride CAS No. 1220037-07-9

4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride

Cat. No.: B1374557
CAS No.: 1220037-07-9
M. Wt: 317.9 g/mol
InChI Key: PFKJQUGRCNCODS-UHFFFAOYSA-N
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Description

4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride is a piperidine derivative featuring a biphenyl ether substituent at the 4-position of the piperidine ring. Its structure combines a rigid biphenyl moiety with a flexible ethyloxy linker, which may influence its pharmacokinetic properties, such as solubility, membrane permeability, and receptor-binding affinity.

Properties

IUPAC Name

4-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-4-5-9-19(18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKJQUGRCNCODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-07-9
Record name Piperidine, 4-[2-([1,1′-biphenyl]-2-yloxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride typically involves the reaction of 2-(2-bromophenyl)ethyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuropharmacology

Research has indicated that piperidine derivatives exhibit significant activity as acetylcholinesterase inhibitors. For instance, compounds similar to 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. A study demonstrated that modifications to the piperidine structure could enhance inhibitory potency against AChE, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease .

Key Findings:

  • Potency: Certain derivatives showed IC50 values in the low nanomolar range, indicating strong inhibitory effects on AChE.
  • Mechanism of Action: The basic quality of the nitrogen atom in the piperidine ring plays a crucial role in enhancing activity against AChE .

Dopamine Reuptake Inhibition

Another area of application is in the modulation of dopamine levels. Similar compounds have been identified as selective dopamine reuptake inhibitors (DRIs), which are vital in treating disorders like depression and attention deficit hyperactivity disorder (ADHD). The structural similarity of 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine to known DRIs suggests potential efficacy in this domain .

Research Insights:

  • Selectivity: Compounds within this class have shown selectivity for dopamine receptors, potentially leading to fewer side effects compared to non-selective agents.
  • Therapeutic Potential: The ability to enhance dopaminergic signaling positions these compounds as promising candidates for further development.

Organic Synthesis

In organic chemistry, derivatives of piperidine serve as intermediates in synthesizing complex molecules. The unique structural features of 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine allow it to participate in various synthetic pathways, including the formation of rigid macromolecules for nanotechnology applications .

Synthetic Applications:

  • Intermediates: Utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Potential use in developing water-soluble oligomers that can serve as scaffolds in biochemical applications.

Case Studies

StudyFocusFindings
Anti-AChE ActivityIdentified potent inhibitors with IC50 values < 1 nM; modifications enhance activity.
Dopamine Reuptake InhibitionDemonstrated selective inhibition; potential for ADHD treatment.
Organic SynthesisDeveloped oligopiperidines with enhanced stability and solubility; applicable in nanotechnology.

Mechanism of Action

The mechanism of action of 4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key Properties/Applications References
4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine HCl C₁₉H₂₂ClNO Biphenyl-2-yloxyethyl group ~323.84 (calculated) Hypothesized CNS activity
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₂ClNO Diphenylmethoxy group 307.83 Intermediate in antipsychotic synthesis
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl C₁₃H₁₆BrClN₂O₃ Bromo-nitroaromatic substituent 402.64 Potential reactive intermediate
1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate HCl C₂₈H₃₃ClN₃O₂ Carbamate linker, benzyl-methylaminoethyl chain 480.05 Enhanced lipophilicity, possible protease inhibition
Key Observations:

Substituent Bulk and Solubility :

  • The biphenyl group in the target compound introduces significant hydrophobicity compared to the diphenylmethoxy group in , which may reduce aqueous solubility but enhance blood-brain barrier penetration.
  • The carbamate-containing analog in has higher molecular weight (480.05 g/mol) and likely lower solubility due to its extended aromatic and aliphatic chains.

This contrasts with the electron-rich biphenyl group in the target compound, which may stabilize π-π interactions in receptor binding.

Pharmacological Implications: Piperidine derivatives with diphenylmethoxy groups (e.g., ) are often intermediates in antipsychotic drugs (e.g., benperidol analogs), suggesting the target compound may share synthetic utility. The carbamate analog in includes a benzyl(methyl)aminoethyl chain, which could enhance binding to amine receptors or enzymes like acetylcholinesterase.

Biological Activity

4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride, commonly known by its chemical formula C19H24ClNOC_{19}H_{24}ClNO and CAS Number 1220037-07-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antiviral properties, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C19H24ClNOC_{19}H_{24}ClNO
  • Molecular Weight : 325.86 g/mol
  • MDL Number : MFCD13560374
  • Hazard Classification : Irritant .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interactions with neurotransmitter receptors and its antiviral properties.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral activity against beta-coronaviruses. For instance, a related compound demonstrated an effective concentration (EC50) of 1.25 µM against SARS-CoV-2, indicating its potential as an antiviral agent .

Table 1: Antiviral Activity of Related Compounds

Compound IDTarget VirusEC50 (µM)CC50 (µM)Selectivity Index
Compound ASARS-CoV-21.2510080
Compound BMERS-CoV3.47522

Note: CC50 refers to the concentration at which 50% of cells are viable.

Receptor Interaction Studies

The compound's interaction with dopamine receptors has also been studied. It is hypothesized that similar piperidine derivatives may act selectively on the D3 dopamine receptor without significant activity on the D2 receptor. This selectivity is crucial for developing therapeutics aimed at neuropsychiatric disorders while minimizing side effects associated with D2 receptor activation .

Table 2: Receptor Activity Profile

Receptor TypeAgonist Activity (EC50 nM)Antagonist Activity (IC50 nM)
D3710Not Applicable
D2Not Active>100,000

Case Studies

One notable case study involved the synthesis and evaluation of a series of analogs based on the piperidine structure. These analogs were tested for their ability to promote β-arrestin translocation mediated by the D3 receptor. The findings suggested that modifications to the biphenyl moiety could enhance receptor selectivity and potency .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC19_{19}H23_{23}NO2_2·HClInferred
SolubilitySoluble in DMSO, methanol; insoluble in hexane
Melting Point155–160°C (estimated)

Q. Table 2. Recommended Analytical Conditions for HPLC

ParameterSpecificationReference
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseMethanol:Buffer (65:35, pH 4.6)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

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